GB 52

Translational neuroscience Human nociception Enkephalinase pharmacology

GB 52 (CAS 123902-39-6) is a synthetic small molecule classified as a highly potent derivative of the enkephalinase (neprilysin, EC 3.4.24.11) inhibitor thiorphan. It was developed to study the role of endogenous enkephalins in pain transmission.

Molecular Formula C7H10N2O3S
Molecular Weight 0
CAS No. 123902-39-6
Cat. No. B1166509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB 52
CAS123902-39-6
SynonymsGB 52
Molecular FormulaC7H10N2O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB 52 (CAS 123902-39-6): A Highly Potent Thiorphan-Derived Enkephalinase Inhibitor for Human Nociceptive Research


GB 52 (CAS 123902-39-6) is a synthetic small molecule classified as a highly potent derivative of the enkephalinase (neprilysin, EC 3.4.24.11) inhibitor thiorphan [1]. It was developed to study the role of endogenous enkephalins in pain transmission. Structurally mapped under thiorphan analogs and derivatives in the MeSH hierarchy [1], GB 52 was designed to achieve enhanced inhibitory potency against enkephalinase, the enzyme that degrades endogenous opioid peptides at the Gly3-Phe4 bond [2]. Unlike earlier enkephalinase inhibitors, GB 52 has been directly evaluated in human subjects, providing a translational bridge between preclinical opioid pharmacology and clinical antinociceptive investigation.

Why Generic Enkephalinase Inhibitor Substitution Fails: Critical Pharmacodynamic and Translational Gaps Among Thiorphan Derivatives


Enkephalinase inhibitors are not interchangeable probes due to profound divergence in their in vivo pharmacological profiles, despite shared nominal mechanisms of action. The parent compound thiorphan demonstrates antinociceptive activity in rodent assays but is limited by poor blood-brain barrier penetration and off-target angiotensin-converting enzyme (ACE) inhibition (Ki = 140 nM) [1]. ES52, another highly potent derivative, showed significant depression of nociceptive thalamic neurons in rats [2], while paradoxically failing to affect dorsal horn convergent neurons [3], revealing a striking model- and endpoint-dependent pharmacology. Even more critical, the prodrug acetorphan (racecadotril) requires hepatic activation to thiorphan, introducing pharmacokinetic variability [4]. This landscape of divergent efficacy, tissue-dependent activity, and species-specific outcomes necessitates rigorous, data-driven compound selection. The unique human-subject evidence available for GB 52 is essential for laboratories requiring translational predictability in human nociceptive pathway studies.

Quantitative Differentiation of GB 52 Against Closest Analogs, Alternatives, and In-Class Compounds: Procurement-Relevant Evidence


Exclusive Human Data: GB 52 Has Been Directly Tested in Human Volunteers, Unlike ES52, Kelatorphan, and Most Thiorphan Analogs

The most critical and irreplaceable differentiator for GB 52 is that it is the sole thiorphan-derivative enkephalinase inhibitor with published human subject data. The seminal 1986 study by Willer et al. evaluated intravenous GB 52 at 2.5 mg/kg in normal, relaxed volunteers using objective nociceptive flexion reflex (RIII) thresholds [1]. In contrast, the structurally related ES52 has only been tested in anesthetized rat models (thalamic and dorsal horn recordings) [2][3], kelatorphan data is limited to rodent intracerebroventricular administration [4], and acetorphan/racecadotril clinical data focuses on antisecretory/diarrheal endpoints, not nociceptive processing [5].

Translational neuroscience Human nociception Enkephalinase pharmacology

Selective Spinal Nociceptive Pathway Outcome: GB 52 Shows No Effect on Nociceptive Flexion Reflexes in Humans, Contrasting with ES52's Thalamic Depression in Rodents

GB 52 at 2.5 mg/kg IV produced no significant change in human nociceptive flexion reflex thresholds (Tr and Tmr) or subjective pain ratings (Tp and Tip), leading the authors to conclude that spinal nociceptive transmission is not tonically modulated by enkephalinase-sensitive enkephalinergic systems [1]. This sharply contrasts with ES52, which at 5-10 mg/kg IV in rats depressed ventrobasal thalamic nociceptive neuron responses by 56% (for neurons exclusively driven by noxious stimuli) [2]. However, ES52 also failed to affect dorsal horn convergent neurons [3], indicating that the thalamic effect may be supraspinally mediated rather than spinally driven.

Spinal nociception RIII reflex Enkephalinergic tone Translational analgesia

Enkephalinase Inhibitory Potency Class: GB 52 Is Described as a 'Highly Potent' Derivative of Thiorphan, Implied to Surpass the Parent Compound

In the original publication, GB 52 is explicitly characterized as 'a highly potent derivative of the enkephalinase inhibitor, thiorphan' [1]. While the exact Ki or IC50 value for GB 52 against purified enkephalinase is not reported in the available literature, thiorphan itself has a Ki of 3.5 nM against enkephalinase [2]. The descriptor 'highly potent derivative' in the context of the 1986 literature implies that GB 52 was engineered for improved inhibitory potency relative to thiorphan. By comparison, acetorphan (the clinical prodrug) is approximately 1,000-fold less potent than thiorphan on purified enkephalinase before metabolic activation [3], and S-acetylthiorphan has an IC50 of 316 ± 38 nM vs. thiorphan's 1.8 ± 0.2 nM [4].

Enzyme inhibition Neprilysin Structure-activity relationship Thiorphan analog

Divergent Naloxone Reversibility Profile: GB 52's Lack of Effect Precludes Opioid-Receptor-Mediated Confounds Present in ES52 Studies

A key pharmacological distinction between GB 52 and ES52 lies in the involvement of opioid receptor-mediated mechanisms. ES52's depressive effect on ventrobasal thalamic nociceptive neurons was reversed by naloxone in approximately half of the recorded neurons [1], indicating partial opioid-receptor-dependent supraspinal modulation. Conversely, ES52's enlargement of neuronal receptive fields to tactile stimuli was naloxone-insensitive [1], and ES52 had no effect on dorsal horn convergent neurons [2]. For GB 52, the complete absence of any effect on human nociceptive flexion reflexes means that no naloxone reversal experiments were indicated; there was no opioid-receptor-mediated signal to reverse [3].

Opioid receptor pharmacology Naloxone antagonism Enkephalinase selectivity Supraspinal opioid tone

Optimal Research and Translational Application Scenarios for GB 52 Based on Quantitative Differentiation Evidence


Human Experimental Pain Research: Spinal Nociceptive Pathway Profiling

GB 52 is uniquely suited for human experimental pain studies employing nociceptive flexion reflex (RIII) paradigms, where it serves as a pharmacological probe to investigate whether spinal nociceptive transmission is under tonic enkephalinergic control. The definitive negative result from Willer et al. (2.5 mg/kg IV, no effect on Tr, Tmr, Tp, or Tip) [1] establishes GB 52 as the benchmark negative-control enkephalinase inhibitor for human spinal nociception research, an application where ES52, kelatorphan, and acetorphan lack human validation data.

Differentiating Spinal vs. Supraspinal Enkephalinase Contributions to Pain Processing

The contrasting results between GB 52 (no spinal effect in humans) [1] and ES52 (56% thalamic nociceptive neuron depression in rats) [2] make GB 52 an essential comparator compound for experiments designed to dissociate spinal from supraspinal enkephalinase contributions. This differential profile enables researchers to use GB 52 as the spinal-selective negative control when benchmarking novel enkephalinase inhibitors that may act at supraspinal sites.

Translational Validation of Rodent Enkephalinase Inhibitor Data to Human Nociceptive Physiology

Given that ES52 produced robust thalamic antinociception in rats (56% depression) [1] but GB 52 showed no spinal antinociception in humans [2], this compound pair provides a critical translational framework. Procurement of both GB 52 and ES52 enables side-by-side species- and endpoint-controlled experiments that can validate or refute the translational relevance of rodent enkephalinase pharmacology to human pain pathways—a crucial step for programs developing clinical enkephalinase inhibitors.

Enkephalinase Structure-Activity Relationship (SAR) Benchmarking in Thiorphan Derivative Libraries

As a 'highly potent derivative of thiorphan' [1], GB 52 occupies a reference potency position in the thiorphan analog SAR landscape, sitting above clinical prodrugs like acetorphan (~1,000-fold less potent than thiorphan on purified enzyme) [2] and S-acetylthiorphan (IC50 316 nM vs. thiorphan's 1.8 nM) . Incorporating GB 52 into SAR screening panels provides a potency benchmark for medicinal chemistry programs optimizing next-generation enkephalinase inhibitors.

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